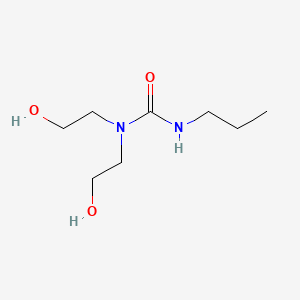
Urea, N,N-bis(2-hydroxyethyl)-N'-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N,N-bis(2-hydroxyethyl)-N’-propyl- is a chemical compound with the molecular formula C8H18N2O3. It is a derivative of urea, where the nitrogen atoms are substituted with hydroxyethyl and propyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing urea, N,N-bis(2-hydroxyethyl)-N’-propyl- involves the reaction of ethylene glycol with urea in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the reaction of propylamine with urea, followed by the addition of ethylene oxide to introduce the hydroxyethyl groups.
Industrial Production Methods
In industrial settings, the production of urea, N,N-bis(2-hydroxyethyl)-N’-propyl- often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate.
化学反应分析
Types of Reactions
Urea, N,N-bis(2-hydroxyethyl)-N’-propyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to introduce halides.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halides, alkyl derivatives
科学研究应用
Urea, N,N-bis(2-hydroxyethyl)-N’-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of polymers and resins.
Biology: The compound is used in the purification of proteins and enzymes due to its ability to act as a denaturant.
Medicine: It is explored for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: The compound is used in the production of cosmetics, adhesives, and coatings due to its moisturizing and binding properties.
作用机制
The mechanism by which urea, N,N-bis(2-hydroxyethyl)-N’-propyl- exerts its effects involves interactions with molecular targets such as proteins and enzymes. The hydroxyethyl groups can form hydrogen bonds with amino acid residues, leading to changes in protein conformation and activity. The propyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic regions of proteins.
相似化合物的比较
Similar Compounds
Urea, N,N-bis(2-hydroxyethyl)-: Similar structure but lacks the propyl group.
Urea, N,N-bis(2-hydroxyethyl)-N’-methyl-: Similar structure with a methyl group instead of a propyl group.
Uniqueness
Urea, N,N-bis(2-hydroxyethyl)-N’-propyl- is unique due to the presence of both hydroxyethyl and propyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications where both types of interactions are required, such as in protein purification and drug delivery systems.
属性
CAS 编号 |
15194-30-6 |
|---|---|
分子式 |
C8H18N2O3 |
分子量 |
190.24 g/mol |
IUPAC 名称 |
1,1-bis(2-hydroxyethyl)-3-propylurea |
InChI |
InChI=1S/C8H18N2O3/c1-2-3-9-8(13)10(4-6-11)5-7-12/h11-12H,2-7H2,1H3,(H,9,13) |
InChI 键 |
GBPMHVWWNARLJZ-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


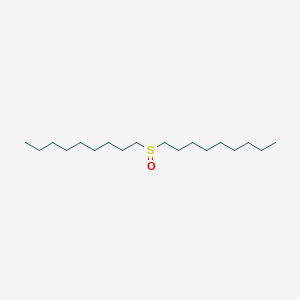
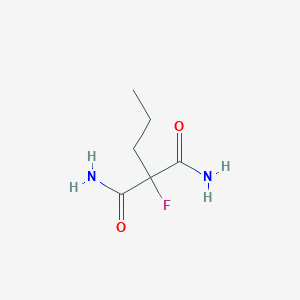

![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)

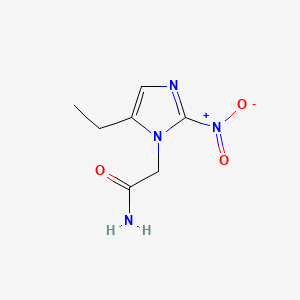
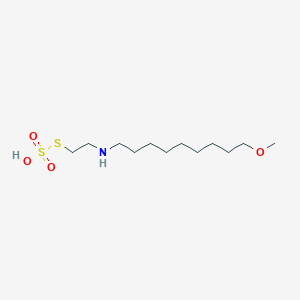

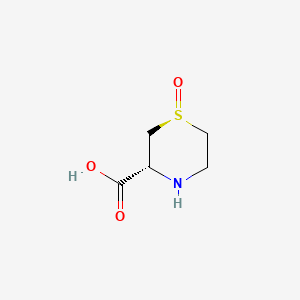

![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)
![Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester](/img/structure/B14704253.png)
![4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14704255.png)

